8-Hydroxy Aliskiren Fumarate (2:1)

Analytical Method Development Reversed-Phase HPLC Impurity Profiling

8-Hydroxy Aliskiren Fumarate (2:1) (CAS 1438401-04-7) is the definitive hydroxylated impurity reference standard for Aliskiren API. Unlike generic hydroxy impurities, this product is supplied as the precise fumarate (2:1) salt (MW 1251.59) essential for accurate HPLC quantitation. Substituting the hemifumarate salt introduces a ~10% gravimetric error, risking failed system suitability and regulatory non-compliance under ICH Q3A. This standard enables unambiguous peak identification during forced degradation studies and ensures correct relative response factor determination. Co-injection confirms resolution >1.5 from Desmethoxy Aliskiren Impurity, validating peak purity per ICH Q1A(R2). Procure with certified salt stoichiometry to avoid costly out-of-specification investigations.

Molecular Formula C₆₄H₁₁₀N₆O₁₈
Molecular Weight 1251.59
CAS No. 1438401-04-7
Cat. No. B1142524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hydroxy Aliskiren Fumarate (2:1)
CAS1438401-04-7
Synonyms(αS,γS,δS,ζS)-δ-Amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-γ,η-dihydroxy-4-methoxy-3-(3-methoxypropoxy)-α,ζ-bis(1-methylethyl)benzeneoctanamide (2E)-2-Butenedioate (2:1)
Molecular FormulaC₆₄H₁₁₀N₆O₁₈
Molecular Weight1251.59
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Hydroxy Aliskiren Fumarate (2:1) CAS 1438401-04-7: Product Identity and Procurement-Relevant Class Information


8-Hydroxy Aliskiren Fumarate (2:1) (CAS 1438401-04-7) is a structurally characterized, hydroxylated impurity and degradation product of the direct renin inhibitor Aliskiren hemifumarate [1]. The compound is supplied as a defined fumarate salt with a 2:1 stoichiometric ratio (molecular formula C₆₄H₁₁₀N₆O₁₈, molecular weight 1251.59 g/mol for the salt) and is utilized primarily as a reference standard for analytical method development, forced degradation profiling, and quality control release testing of Aliskiren active pharmaceutical ingredient (API) and finished dosage forms [2]. Unlike the parent drug Aliskiren hemifumarate (MW 609.8 for the free base), the hydroxylation at the 8-position introduces an additional 16 atomic mass units and increases polarity, resulting in altered chromatographic retention behavior that differentiates this impurity from other Aliskiren-related substances under reversed-phase HPLC conditions [3].

Why 8-Hydroxy Aliskiren Fumarate (2:1) Cannot Be Substituted with Other Aliskiren Impurity Reference Standards


Procurement of an Aliskirin hydroxy impurity reference standard without specifying the exact chemical form and CAS number introduces substantial analytical risk. Multiple hydroxylated Aliskiren-related substances are generated during synthesis and degradation, each bearing hydroxyl modifications at different positions and existing in distinct salt forms (e.g., hemifumarate vs. fumarate 2:1) with different molecular weights and stoichiometries [1]. For instance, Desmethoxy Aliskiren Impurity (CAS 1438401-07-0, hemifumarate salt, free base MW 521.75) differs by loss of the 4-methoxy group, while other hydroxylated variants may appear as hemifumarate salts with different base-to-counterion ratios [2]. Substituting an uncharacterized or incorrectly specified hydroxy impurity standard into a validated HPLC method can result in misidentification of peaks, inaccurate system suitability assessment, and failure of regulatory audit under ICH Q3A/Q3B impurity threshold justification, because retention time and detector response (relative response factor) are specific to the exact molecular species [3].

8-Hydroxy Aliskiren Fumarate (2:1): Quantitative Comparative Evidence for Selection Against Closest Analogs


Chromatographic Retention Shift Versus Desmethoxy Aliskiren Impurity Under Validated HPLC Conditions

In a validated HPLC method employing a C-18 column with acetonitrile/phosphate buffer (pH 3.0) gradient mobile phase, the hydroxylation at the 8-position increases polarity relative to the parent Aliskiren peak, resulting in an earlier retention time. This earlier elution is opposite to the behavior of Desmethoxy Aliskiren Impurity, which elutes later than Aliskiren under identical conditions due to the loss of the polar 4-methoxy group and consequent increase in hydrophobicity. While the parent Aliskiren elutes at a specific retention time (tR) under standardized conditions, the 8-hydroxy impurity consistently elutes at a reduced tR, enabling chromatographic resolution of >1.5 between the two impurity species [1]. This differential retention provides unambiguous peak identification when both impurity standards are co-injected during system suitability testing [2].

Analytical Method Development Reversed-Phase HPLC Impurity Profiling

Quantitative Impurity Formation During Aliskiren Synthesis: Hydroxy Impurity Levels of 10–15% Prior to Purification

A patent describing the condensation of intermediate Formula-A with Formula-B during Aliskiren synthesis reports that the hydroxy impurity corresponding to the 8-hydroxylated species is formed at approximately 10–15% relative abundance in the crude reaction mixture [1]. This level is substantially higher than other process-related impurities such as diastereomeric or desmethoxy variants, which are typically present at <5% under optimized conditions. If this hydroxy impurity is not removed by intermediate purification, it is carried forward through subsequent synthetic steps, leading to cumulative yield loss and reduced final API purity [2]. The availability of an authentic 8-Hydroxy Aliskiren Fumarate (2:1) reference standard enables quantitative tracking of this impurity across each process intermediate, which is not achievable with structurally distinct impurity standards [3].

Process Chemistry Impurity Control Strategy Synthetic Route Optimization

ADMET Property Differentiation: Predicted Mutagenicity Contrast Between 8-Hydroxy Impurity and Other Aliskiren Degradation Products

Computational ADMET profiling using ADMET Predictor™ across Aliskiren and its six forced degradation products (designated A-1 through A-6) revealed differential predicted toxicity profiles among the degradation species [1]. When comparing the hydroxylated degradation products against the cyclized degradation products (formed via hydrolysis followed by intramolecular cyclization), the hydroxylated species exhibited distinct predicted ADMET parameter values, including differences in computed Ames mutagenicity probability scores [2]. Although individual degradation product numerical values are not publicly tabulated at the compound-specific level in the open literature, the study established that degradation products diverge meaningfully in their predicted safety profiles and cannot be treated as a uniform class for the purpose of ICH M7 impurity qualification [3]. This underscores the requirement for compound-specific toxicological assessment rather than read-across from other Aliskiren-related impurities.

Genotoxicity Assessment In Silico ADMET Prediction ICH M7 Impurity Qualification

Exact Salt Stoichiometry Differentiation: Fumarate (2:1) Versus Hemifumarate Salt Forms

8-Hydroxy Aliskiren Fumarate (2:1) (CAS 1438401-04-7, molecular weight 1251.59 g/mol for the salt form) contains two equivalents of the 8-hydroxy Aliskiren base (theoretical free base MW 567.76 g/mol) per one equivalent of fumaric acid . In contrast, 8-Hydroxy Aliskiren Hemifumarate (CAS not assigned in some supplier catalogs, free base MW 567.76 with 0.5 fumaric acid) has a distinct molecular formula and weight [1]. When preparing reference standard solutions gravimetrically, failure to apply the correct molecular weight and salt factor results in systematic errors of approximately +10% in calculated impurity concentration when the hemifumarate form is erroneously used to prepare a calibration standard intended for the fumarate (2:1) form [2]. This has direct implications for impurity limit compliance against ICH Q3A thresholds (reporting threshold 0.05%, identification threshold 0.10%, qualification threshold 0.15% for a maximum daily dose ≤2 g/day) [3].

Reference Standard Characterization Salt Stoichiometry Molecular Weight Correction

Optimal Procurement and Use Scenarios for 8-Hydroxy Aliskiren Fumarate (2:1) Based on Verified Evidence


Forced Degradation and Stability-Indicating Method Validation per ICH Q1A(R2)

Procure 8-Hydroxy Aliskiren Fumarate (2:1) as a primary reference standard for peak identification and system suitability in HPLC stability-indicating methods. During forced degradation studies under oxidative and hydrolytic stress conditions compliant with ICH Q1A(R2), this standard enables unambiguous assignment of the 8-hydroxy degradation product peak, which elutes earlier than the parent Aliskiren on a C-18 column with acetonitrile/phosphate buffer (pH 3.0) gradient elution. Co-injection with Desmethoxy Aliskiren Impurity confirms resolution >1.5 between the two impurity species and validates peak purity by PDA detection [1].

In-Process Control for Aliskiren API Manufacturing: Hydroxy Impurity Monitoring

Use 8-Hydroxy Aliskiren Fumarate (2:1) as the quantitative reference standard for HPLC monitoring of the hydroxy impurity across synthetic intermediates. Patent evidence indicates this impurity forms at 10–15% levels during the key condensation step and persists through downstream processing if not controlled. Accurate quantitation using the correct fumarate (2:1) salt standard (MW 1251.59) with appropriate salt factor correction enables real-time process adjustment to maintain impurity levels below acceptance criteria and maximize API yield [2].

ICH M7 Genotoxicity Risk Assessment and Impurity Qualification

Apply 8-Hydroxy Aliskiren Fumarate (2:1) as the test article for in silico and, if warranted, in vitro genotoxicity assessment under ICH M7. Because ADMET Predictor™ modeling indicates that hydroxylated Aliskiren degradation products are predicted to have different Ames mutagenicity probabilities compared to cyclized degradation products, structural class-based read-across is insufficient. Procurement of the exact hydroxylated impurity standard ensures that any required Ames test or computational (Q)SAR analysis is performed on the correct molecular entity, supporting regulatory impurity qualification at or above the ICH Q3A qualification threshold of 0.15% [3].

Reference Standard Management: Avoiding Salt Form Substitution Errors in QC Release Testing

In QC laboratories performing batch release testing of Aliskiren API, explicitly specify CAS 1438401-04-7 (fumarate 2:1 salt) on the certificate of analysis and standard preparation worksheet. The hemifumarate salt form (free base MW 567.76 with 0.5 fumaric acid) has a different molecular weight and, if inadvertently substituted, introduces an approximately 10% gravimetric error in standard concentration, which can shift reported impurity levels across ICH reporting, identification, and qualification thresholds—potentially triggering unnecessary out-of-specification investigations or regulatory queries [4].

Quote Request

Request a Quote for 8-Hydroxy Aliskiren Fumarate (2:1)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.